molecular formula C4H7NaO2 B1602971 Sodium butyrate-4-13C CAS No. 286367-75-7

Sodium butyrate-4-13C

Cat. No.: B1602971
CAS No.: 286367-75-7
M. Wt: 111.08 g/mol
InChI Key: MFBOGIVSZKQAPD-YTBWXGASSA-M
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Description

Sodium butyrate-4-13C: is a stable isotope-labeled compound where the fourth carbon atom in the butyrate chain is replaced with the carbon-13 isotope. This compound is widely used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium butyrate-4-13C can be synthesized by reacting butyric acid-4-13C with sodium hydroxide. The reaction involves the neutralization of the carboxylic acid group in butyric acid-4-13C by sodium hydroxide, resulting in the formation of this compound and water. The reaction is typically carried out in an aqueous solution under controlled temperature and pH conditions to ensure complete conversion and high purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity butyric acid-4-13C and sodium hydroxide, with stringent quality control measures to ensure the consistency and purity of the final product. The reaction is carried out in large reactors with precise control over reaction parameters such as temperature, pH, and concentration of reactants .

Chemical Reactions Analysis

Types of Reactions: Sodium butyrate-4-13C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Sodium butyrate-4-13C is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its stable isotope labeling allows for precise tracking of carbon atoms in complex reactions .

Biology: In biological research, this compound is used to study metabolic pathways and the role of butyrate in cellular processes. It is particularly useful in studies involving gut microbiota and short-chain fatty acids .

Medicine: this compound has therapeutic potential in treating various diseases, including inflammatory bowel disease and cancer. It is used in preclinical studies to understand its effects on gene expression, cell differentiation, and apoptosis .

Industry: In industrial applications, this compound is used in the production of labeled compounds for research and development purposes. It is also used in the synthesis of pharmaceuticals and other high-value chemicals .

Mechanism of Action

Sodium butyrate-4-13C exerts its effects through several mechanisms:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific labeling of the fourth carbon atom with carbon-13. This specific labeling allows for targeted studies of metabolic pathways and reaction mechanisms involving the fourth carbon atom. It provides more detailed insights compared to other labeled compounds with different labeling patterns .

Properties

IUPAC Name

sodium;(413C)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i1+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBOGIVSZKQAPD-YTBWXGASSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]CCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635688
Record name Sodium (4-~13~C)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286367-75-7
Record name Sodium (4-~13~C)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 286367-75-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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